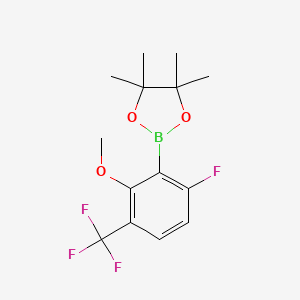![molecular formula C21H27N3O5 B14025651 6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B14025651.png)
6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrido[4,3-b][1,4]oxazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the oxazine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bioplastics: Polymers derived from renewable resources with biodegradable properties.
Uniqueness
(4AS,8AS)-TERT-BUTYL HEXAHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE-4(3H)-CARBOXYLATE is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C21H27N3O5 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate |
InChI |
InChI=1S/C21H27N3O5/c1-21(2,3)29-20(26)24-16(11-22)14-27-18-9-10-23(12-17(18)24)19(25)28-13-15-7-5-4-6-8-15/h4-8,16-18H,9-10,12-14H2,1-3H3/t16?,17-,18-/m0/s1 |
Clé InChI |
VOPCIGIPVGRLHX-FQECFTEESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H]2CN(CC[C@@H]2OCC1C#N)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CN(CCC2OCC1C#N)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


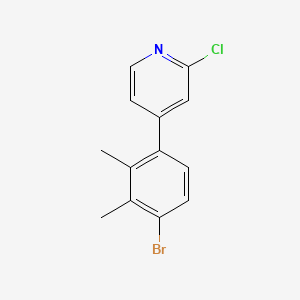

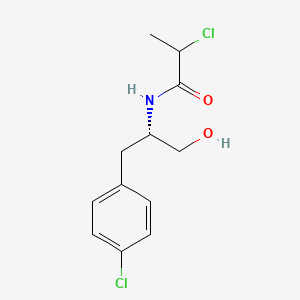
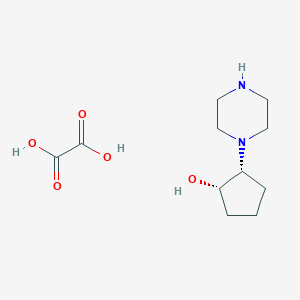
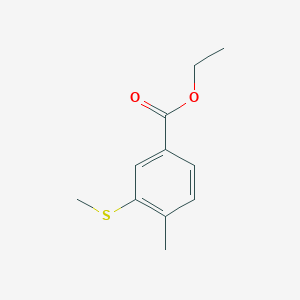
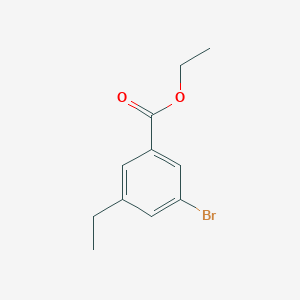
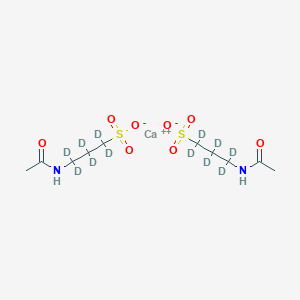
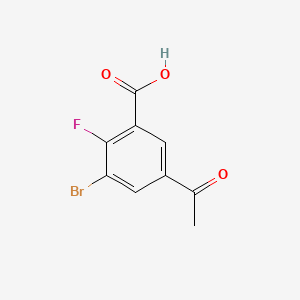
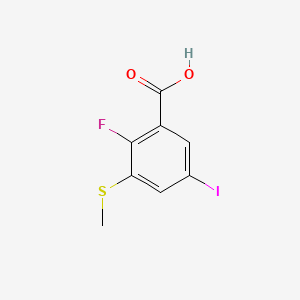
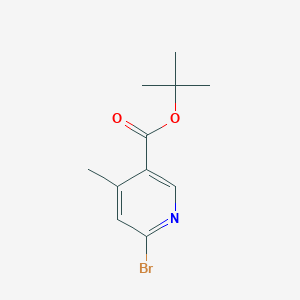
![2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL](/img/structure/B14025623.png)
![8-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B14025625.png)
